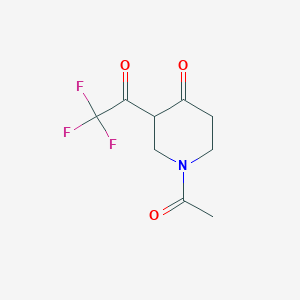

1-Acetyl-3-(trifluoroacetyl)piperidin-4-one

説明

1-Acetyl-3-(trifluoroacetyl)piperidin-4-one (CAS: 237180-15-5) is a piperidin-4-one derivative featuring acetyl and trifluoroacetyl substituents at positions 1 and 3, respectively. The trifluoroacetyl group is a strong electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbonyl groups, which influences reactivity and regioselectivity in synthetic pathways . Piperidin-4-one derivatives are pivotal in medicinal chemistry due to their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties .

特性

分子式 |

C9H10F3NO3 |

|---|---|

分子量 |

237.18 g/mol |

IUPAC名 |

1-acetyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one |

InChI |

InChI=1S/C9H10F3NO3/c1-5(14)13-3-2-7(15)6(4-13)8(16)9(10,11)12/h6H,2-4H2,1H3 |

InChIキー |

BNIMTBKZKXNWJB-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 1-acetyl-3-(trifluoroacetyl)piperidin-4-one generally involves selective acylation of a piperidin-4-one derivative. The key steps include:

- Introduction of the trifluoroacetyl group at the 3-position of the piperidine ring.

- Acetylation at the nitrogen (1-position) of the piperidine ring.

Two main approaches have been documented:

- Direct acylation of piperidin-4-one derivatives using trifluoroacetic anhydride and acetylating agents.

- Sequential protection and deprotection steps with selective acylation.

Method 1: Trifluoroacetylation Using Trifluoroacetic Anhydride and Pyridine Catalysis

A patented method (CN101492421B) describes the preparation of trifluoroacetyl-substituted cyclic amines, including piperidine derivatives, via reaction with trifluoroacetic anhydride in the presence of pyridine as a base catalyst.

| Parameter | Details |

|---|---|

| Substrate | Piperidin-4-one derivatives (various R groups) |

| Solvent | Toluene, xylene, trimethylbenzene, methyl tert-butyl ether, or methylene dichloride |

| Reagents | Trifluoroacetic anhydride, pyridine |

| Temperature | Initial cooling to 0 °C, then warming to 40–60 °C |

| Reaction Time | 24–48 hours |

| Work-up | Quenching with water, extraction with ethyl acetate, washing, drying |

- The trifluoroacetyl group is introduced selectively at the desired position on the piperidine ring.

- The reaction is performed under controlled temperature to avoid side reactions.

- Pyridine acts both as a base and nucleophilic catalyst to facilitate acylation.

- The method allows for substitution at different positions depending on the starting material's substitution pattern.

- 19F NMR (400 MHz, CDCl3): -77.37 ppm (indicative of trifluoroacetyl group)

- Mass spectrometry (ESI): Calculated m/z 271; found 272 (M+H)+

Method 2: Acetylation Using Ketene in the Presence of Acid Catalysts

A US patent (US5861513A) details a highly selective method for acetylating 4-piperidones at the nitrogen atom using ketene gas and acid catalysts, avoiding side reactions such as resinification common with acetyl chloride or acetic anhydride.

| Parameter | Details |

|---|---|

| Substrate | Nonacetylated 4-piperidones (e.g., triacetoneamine) |

| Catalyst | Strong acid catalysts (difluorophosphoric acid preferred) |

| Catalyst Loading | 0.1–10 mol %, preferably 1–5 mol % |

| Solvent | Polar or apolar aprotic solvents (e.g., tetrahydrofuran) or solvent-free |

| Temperature | 20–120 °C, typically ~46–48 °C |

| Ketene Introduction | Slow gas stream (~0.5 mol/h) |

| Reaction Time | ~1 hour ketene addition, followed by stirring and work-up |

- Ketene reacts preferentially at the nitrogen atom under acidic catalysis, yielding 1-acetyl-4-piperidones with high selectivity (>90%).

- The formation of O-acetylated enols (enol acetates) is suppressed under these conditions.

- Difluorophosphoric acid is particularly effective due to its strong acidity (pKa < 4.7).

- Other strong acids such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid can also be used but may affect selectivity.

| Parameter | Result |

|---|---|

| Conversion of starting material | 97.4% |

| Selectivity to product | 96.8% |

| Yield after distillation | 76% (purity 95.3%) |

| Product purity after recrystallization | >99% |

Combined Approach for 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one

The compound 1-acetyl-3-(trifluoroacetyl)piperidin-4-one can be synthesized by combining the above methods:

- Introduction of the trifluoroacetyl group at the 3-position using trifluoroacetic anhydride and pyridine catalysis.

- Subsequent acetylation of the nitrogen atom using ketene in the presence of difluorophosphoric acid catalyst.

This sequential approach allows for high regioselectivity and purity.

Summary Table of Preparation Methods

| Method No. | Acylation Type | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Reaction Time | Selectivity / Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Trifluoroacetylation (ring) | Trifluoroacetic anhydride, pyridine | Toluene, xylene, MTBE, DCM | 0 → 40–60 | 24–48 hours | High (not quantified) | Controlled addition, TLC monitoring |

| 2 | Acetylation (N-position) | Ketene gas, difluorophosphoric acid (1–3 mol %) | THF or solvent-free | 20–120 (opt ~46–48) | ~1 hour ketene addition + work-up | Selectivity > 90%, Yield ~76% | Avoids resinification, high purity |

| 3 | Combined sequential acylation | Method 1 followed by Method 2 | As above | As above | As above | High overall purity | Enables selective dual acylation |

Research Results and Analytical Data

- NMR Spectroscopy:

- 19F NMR signals at approximately -77 ppm confirm trifluoroacetyl group incorporation.

- 1H NMR spectra show characteristic multiplets for piperidine ring protons and singlets for acetyl methyl groups.

- Mass Spectrometry:

- ESI-MS confirms molecular ion peaks consistent with expected molecular weights (e.g., m/z 272 for trifluoroacetylated species).

- Chromatography:

- TLC and column chromatography are used to monitor reaction progress and purify intermediates.

- Yields and Purity:

- Yields range from 70% to 80% for isolated pure products.

- Purity after recrystallization or chromatography typically exceeds 95%.

化学反応の分析

2.1. Acylation via TFAA

The reaction proceeds via nucleophilic attack of the amine nitrogen on the TFAA carbonyl, facilitated by pyridine as a base to absorb the released acid (Figure 1). The trifluoroacetyl group is introduced at position 3 due to steric and electronic directing effects .

2.2. Boc Protection/Deprotection

-

Protection : Boc groups are introduced to mask amine groups during synthesis.

-

Deprotection : TFA selectively removes Boc groups, exposing reactive intermediates for further acylation .

3.1. Spectral Data

-

¹H NMR :

-

¹⁹F NMR :

-

Mass Spectrometry (MS) :

3.2. Stability and Purification

-

Stability : The compound is stable under standard conditions but requires careful handling during deprotection steps.

-

Purification : Column chromatography (ethyl acetate/heptane gradients) or extraction with MTBE/EtOAc followed by drying (Na₂SO₄) are common methods .

Comparison of Reaction Conditions

| Parameter | Trifluoroacetyl Group | Acetyl Group |

|---|---|---|

| Reagents | TFAA, pyridine | Acetyl chloride, Boc |

| Temperature | 0°C → 40–60°C | RT or mild heating |

| Time | 24–48 h | 1–4 h |

| Solvent | Toluene, MTBE | MeOH, DCM |

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, thereby inhibiting tumor growth and proliferation .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating chronic inflammatory diseases .

3. Soluble Epoxide Hydrolase Inhibition

In pharmacological studies, derivatives of piperidine compounds similar to 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in regulating blood pressure and inflammation, suggesting that this compound could be explored for cardiovascular applications .

Material Science Applications

1. Polymer Synthesis

The unique functional groups present in 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one make it an excellent precursor for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and chemical resistance, which are valuable properties in various industrial applications .

2. Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require high performance under extreme conditions. The trifluoroacetyl group imparts hydrophobic characteristics, making it suitable for water-resistant applications .

Case Studies

作用機序

The mechanism of action of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-acetyl-3-(trifluoroacetyl)piperidin-4-one, highlighting substituent variations, molecular weights, and biological or physicochemical properties:

Substituent Effects on Reactivity and Electrophilicity

- Trifluoroacetyl vs. Chloroacetyl : The trifluoroacetyl group (CF₃CO-) in 1-acetyl-3-(trifluoroacetyl)piperidin-4-one exhibits greater electrophilicity compared to chloroacetyl (ClCH₂CO-) derivatives due to the strong electron-withdrawing effect of fluorine. This difference drives regioselectivity in reactions, as seen in the preferential formation of pyrazolopyridines with trifluoroacetyl-containing intermediates .

- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., diphenyl or trimethoxyphenyl at positions 2 and 6) demonstrate enhanced biological activity, such as antimicrobial or antitumor effects, attributed to π-π interactions with biological targets .

Structural Conformations and Crystallography

- Ring Puckering : X-ray studies of 1-chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one reveal a distorted boat conformation in the piperidin-4-one ring, influenced by steric bulk from dimethyl and diphenyl groups . In contrast, 1-acetyl-3-(trifluoroacetyl)piperidin-4-one is expected to adopt a chair conformation due to reduced steric hindrance.

- Intermolecular Interactions : Chloroacetyl derivatives often lack significant intermolecular interactions in crystal lattices, whereas benzyl or aryl-substituted analogs show enhanced packing efficiency via van der Waals forces or halogen bonding .

生物活性

1-Acetyl-3-(trifluoroacetyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

1-Acetyl-3-(trifluoroacetyl)piperidin-4-one is characterized by its piperidine ring, which is substituted with both an acetyl and a trifluoroacetyl group. The synthesis typically involves the reaction of piperidin-4-one derivatives with acetic anhydride and trifluoroacetic anhydride under controlled conditions. This method yields the desired compound with good purity.

Biological Activity

1. Anticancer Activity

Several studies have highlighted the anticancer potential of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- FaDu hypopharyngeal tumor cells : The compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential as a novel anticancer agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

2. Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties, particularly through its interaction with the P2Y14 receptor, which is implicated in inflammatory responses. Selective antagonism of this receptor has shown promise in reducing inflammation in animal models .

Table 2: Anti-inflammatory Effects in Animal Models

| Model | Dose (mg/kg) | Effect Observed | Reference |

|---|---|---|---|

| Asthma | 10 | Reduced airway hyperreactivity | |

| Acute Kidney Injury | 15 | Decreased renal inflammation |

The biological activity of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one is believed to be mediated through multiple mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Pro-inflammatory Cytokines : By blocking P2Y14 receptors, it reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A recent study investigated the efficacy of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential for further development as a therapeutic agent.

Case Study 2: Safety Profile Assessment

In a toxicological assessment, the compound was administered to healthy rats at varying doses. No significant adverse effects were observed at doses up to 20 mg/kg, indicating a favorable safety profile for potential clinical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one typically involves sequential acylation of the piperidin-4-one core. First, acetylation at the 1-position is achieved using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent trifluoroacetylation at the 3-position requires careful control of reaction stoichiometry to avoid over-acylation. Optimization includes:

- Temperature : Maintaining 0–5°C during trifluoroacetyl chloride addition to minimize side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product.

Yield improvements (>70%) are reported when using anhydrous solvents and inert atmospheres to suppress hydrolysis of reactive intermediates .

Q. How can the structural integrity of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for verifying substituent positions. For example, the acetyl group’s methyl proton appears as a singlet (~2.1 ppm), while trifluoroacetyl carbonyl carbons resonate at ~160–165 ppm in C NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 281.1).

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond lengths. Piperidin-4-one derivatives with similar substituents (e.g., 2,6-diphenyl analogs) show chair conformations with axial substituents, validated by C–O and C=O bond distances .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in spectral data or biological activity results during characterization?

- Methodological Answer :

- Contradictory NMR Peaks : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the trifluoroacetyl carbonyl and adjacent protons can confirm regiochemistry.

- Unexpected Biological Activity : Compare batch-to-batch purity via HPLC (C18 column, acetonitrile/water gradient). Impurities <1% are critical for reproducible assays. If bioactivity varies, re-evaluate cellular permeability (e.g., logP calculations) or metabolic stability (microsomal assays) .

Q. How should researchers design experiments to assess the biological activity of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one in antimicrobial or anti-inflammatory models?

- Methodological Answer :

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth (96-well plates) and incubate at 37°C for 18–24 hours. Use ciprofloxacin as a positive control.

- Anti-Inflammatory Models : Evaluate COX-2 inhibition via ELISA (using recombinant enzyme) or LPS-induced TNF-α suppression in RAW 264.7 macrophages. Normalize results to dexamethasone controls. Piperidin-4-one derivatives with electron-withdrawing groups (e.g., trifluoroacetyl) often enhance target binding affinity .

Q. What computational methods are suitable for predicting the reactivity or stability of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbons prone to nucleophilic attack).

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess hydrolytic stability. Trifluoroacetyl groups exhibit higher resistance to hydrolysis compared to acetyl analogs due to electron-withdrawing effects.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial FabH enzyme). Piperidin-4-one derivatives with bulky substituents show steric hindrance, reducing binding scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。